molecular formula C16H15N5O B2558729 N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide CAS No. 672951-15-4

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Cat. No.: B2558729
CAS No.: 672951-15-4
M. Wt: 293.33
InChI Key: FVVDIPZEOXIXRF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a 2,6-dimethylphenyl group and a 1H-1,2,4-triazol-1-yl group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 2,6-dimethylphenylamine: This is achieved by the reduction of 2,6-dimethylnitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 6-chloronicotinic acid: This involves the chlorination of nicotinic acid using thionyl chloride.

    Coupling Reaction: The 2,6-dimethylphenylamine is then coupled with 6-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(2,6-dimethylphenyl)-6-chloronicotinamide.

    Substitution Reaction: Finally, the 6-chloronicotinamide undergoes a substitution reaction with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and triazole rings.

    Reduction: Reduced forms of the nicotinamide and triazole rings.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity. The nicotinamide core can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide
  • N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)benzamide

Uniqueness

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is unique due to the presence of both the 2,6-dimethylphenyl and 1H-1,2,4-triazol-1-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-4-3-5-12(2)15(11)20-16(22)13-6-7-14(18-8-13)21-10-17-9-19-21/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVDIPZEOXIXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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